molecular formula C10H13F2N B12978925 (S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine

(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine

Cat. No.: B12978925
M. Wt: 185.21 g/mol
InChI Key: SANXBUUFPSBFLT-JTQLQIEISA-N
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Description

(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the propan-1-amine backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,3-difluorobenzene.

    Formation of Intermediate: The 2,3-difluorobenzene undergoes a Friedel-Crafts alkylation with 2-chloropropane to form 1-(2,3-difluorophenyl)-2-chloropropane.

    Amine Introduction: The intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 2,3-difluorobenzaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,4-Difluorophenyl)-2-methylpropan-1-amine
  • (S)-1-(2,3,4-Trifluorophenyl)-2-methylpropan-1-amine
  • (S)-1-(2,3-Difluorophenyl)-2-ethylpropan-1-amine

Uniqueness

(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine is unique due to:

  • Fluorine Positioning : The specific positioning of fluorine atoms on the phenyl ring.
  • Chirality : The presence of a chiral center, which can result in different biological activities compared to its enantiomers or other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

(1S)-1-(2,3-difluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13F2N/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6,10H,13H2,1-2H3/t10-/m0/s1

InChI Key

SANXBUUFPSBFLT-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C(=CC=C1)F)F)N

Canonical SMILES

CC(C)C(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

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